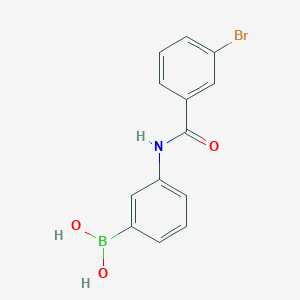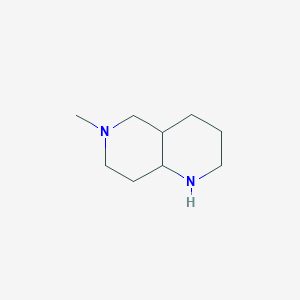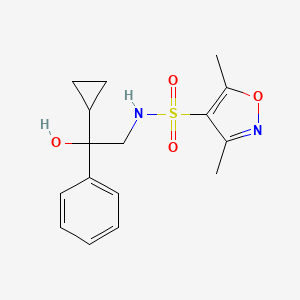
1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride is a synthetic compound that has garnered interest for its complex structure and potential applications. The compound consists of a piperazine ring, an adamantane moiety, and a phenoxy group, making it a fascinating subject for both synthetic chemists and pharmacologists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride involves several key steps. Starting with the formation of the adamantane moiety, the synthetic route includes the following steps:
Adamantane Functionalization: : Adamantane is functionalized with a hydroxyl group.
Phenoxy Group Introduction: : The phenoxy group is attached through a nucleophilic aromatic substitution reaction.
Piperazine Derivative Formation: : 4-ethylpiperazine is synthesized and linked to the central scaffold via a nucleophilic substitution reaction.
Propan-2-ol Attachment: : The final product is achieved by linking the propan-2-ol group under basic conditions.
Industrial Production Methods
In an industrial setting, the synthesis is scaled up using optimized reaction conditions to maximize yield and purity. This often involves the use of continuous flow reactors for better control of reaction parameters. The dihydrochloride salt is formed by treating the base compound with hydrochloric acid in a controlled environment.
Chemical Reactions Analysis
Types of Reactions It Undergoes
1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: : The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: : The compound can be reduced to alter the piperazine ring structure.
Substitution: : The phenoxy group can be replaced under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Hydrogen gas with a metal catalyst such as palladium.
Substitution: : Alkyl halides or aryl halides under basic or acidic conditions.
Major Products Formed from These Reactions
Oxidation: : Formation of ketones or aldehydes.
Reduction: : Secondary amines or modified piperazine derivatives.
Substitution: : New phenyl or alkyl derivatives.
Scientific Research Applications
Chemistry
This compound serves as a model for studying steric effects in aromatic substitution reactions due to its bulky adamantane group. It’s also a building block for synthesizing more complex molecules.
Biology
In biological research, it is used to explore the interactions between synthetic compounds and biological systems, especially in receptor-ligand binding studies.
Medicine
Preliminary studies suggest it could have therapeutic potential in treating disorders related to its target pathways, such as certain neurological conditions.
Industry
The compound’s stable structure makes it suitable for use in materials science, particularly in the development of novel polymers and resins.
Mechanism of Action
1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride exerts its effects by interacting with specific molecular targets, potentially including neurotransmitter receptors or enzymes. The piperazine ring may facilitate binding to these targets, while the adamantane moiety provides steric hindrance that can modulate the interaction. Pathways involved include signal transduction pathways where these interactions can alter cellular responses.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
Compared to similar compounds like 1-adamantanamine derivatives or phenoxypropanolamines, 1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride offers unique structural features, such as the specific substitution pattern and the presence of both an adamantane and a piperazine ring, which can result in distinct pharmacological properties.
Similar Compounds
1-Adamantanamine
Phenoxypropanolamines
Piperazine derivatives
Properties
IUPAC Name |
1-[4-(1-adamantyl)phenoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38N2O2.2ClH/c1-2-26-7-9-27(10-8-26)17-23(28)18-29-24-5-3-22(4-6-24)25-14-19-11-20(15-25)13-21(12-19)16-25;;/h3-6,19-21,23,28H,2,7-18H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPVKYBEGBUSAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-benzyl-7,8-dimethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2376019.png)
![Sodium 2-[(diethylamino)methyl]benzene-1-sulfonate](/img/structure/B2376020.png)
![methyl 5-(((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2376022.png)

![5-ethyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2376024.png)


![2-isopropyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2376032.png)

![Ethyl (5-(2-fluorobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2376038.png)

![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2376040.png)

